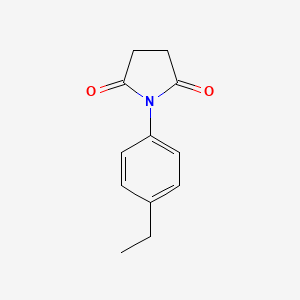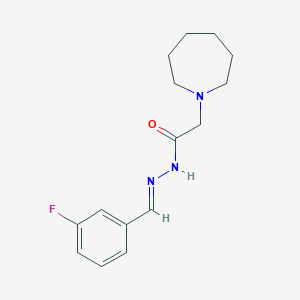![molecular formula C17H22N6O2 B5512103 6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5512103.png)
6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds similar to the one , often involves complex chemical pathways that may include various steps such as N-alkylation, amide formation, and cyclization reactions. While specific synthesis details for "6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" are not directly available, the general approaches to synthesizing piperazine derivatives can provide insight. These methods focus on constructing the piperazine ring and subsequently introducing various functional groups to achieve the desired molecular structure.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a six-membered nitrogen-containing heterocycle, which is a versatile scaffold in medicinal chemistry. This core structure is amenable to various substitutions that can significantly alter the compound's physical, chemical, and biological properties. Structural analysis typically involves understanding the interactions between different parts of the molecule and how these interactions influence its behavior in biological systems.
Chemical Reactions and Properties
Piperazine derivatives participate in a range of chemical reactions, primarily due to the reactive nature of the nitrogen atoms in the piperazine ring. These reactions include but are not limited to, substitutions at the nitrogen atoms, ring expansions, and the formation of complexes with various metals. The chemical properties of these compounds are heavily influenced by the nature and position of substituents on the piperazine ring, which can affect their acidity, basicity, and overall reactivity.
Physical Properties Analysis
The physical properties of "this compound" would be influenced by its molecular structure. These properties include solubility in different solvents, melting point, boiling point, and stability under various conditions. Piperazine derivatives' physical properties are critical in determining their suitability for different pharmaceutical formulations and their behavior in biological systems.
Chemical Properties Analysis
The chemical properties of piperazine derivatives, including their reactivity, stability, and interactions with biological molecules, are key to their medicinal applications. These properties are determined by the electronic structure of the piperazine ring and the nature of the substituents. Understanding these properties is essential for predicting how these compounds will behave in complex biological environments and their potential as therapeutic agents.
For a detailed examination of the synthesis, molecular structure, chemical reactions, and properties of "this compound", further research and experimental studies would be necessary. However, the information provided offers a foundational understanding of the chemical and physical characteristics that could be expected from this compound and similar piperazine derivatives.
References
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Analgesic and Anti-inflammatory Properties : Research has shown that derivatives of 6-[4-(methoxyacetyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine, particularly those involving Arylpyridazinones, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds have demonstrated promising results in analgesic activity comparable or superior to standard drugs like acetylsalicylic acid and indometacin, without exhibiting significant gastric ulcerogenic effects (Gökçe et al., 2005).
Anticonvulsant Properties : The structural and electronic properties of substituted 3-tertiary-amino-6-aryl-pyridazines, including those related to anticonvulsant drugs, have been studied. These investigations have provided insights into the potential use of these compounds as anticonvulsants, highlighting their molecular interactions and electronic configurations (Georges et al., 1989).
Antimicrobial Activity : Some derivatives have also been synthesized and tested for their antimicrobial efficacy, indicating that certain compounds possess substantial antibacterial and antifungal activities. These findings suggest the potential of these compounds in developing new antimicrobial agents (Hossan et al., 2012).
Innovative Synthesis Approaches
- Efficient Synthesis Methods : Novel synthesis approaches for pyridazines and their fused derivatives have been explored. These methods aim at enhancing the efficiency and yield of such compounds, which is crucial for their application in drug development and other scientific research areas (Darwish et al., 2011).
Propriétés
IUPAC Name |
2-methoxy-1-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13-3-4-14(18-11-13)19-15-5-6-16(21-20-15)22-7-9-23(10-8-22)17(24)12-25-2/h3-6,11H,7-10,12H2,1-2H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTRMSCXYNCEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5512027.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)
![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)
![3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B5512062.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5512084.png)
![2-(3-butyl-4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-1-oxaspiro[4.4]non-3-ylacetamide](/img/structure/B5512088.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5512105.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methyl-1-piperazinyl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5512106.png)
![1-[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5512110.png)
![N-(2-chlorophenyl)-4-[(diethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5512112.png)